molecular formula C6H7N5S B13161175 4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine

4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine

Cat. No.: B13161175
M. Wt: 181.22 g/mol
InChI Key: DEVJUVDRPZJCRC-UHFFFAOYSA-N
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Description

4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both triazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole or thiazole derivatives .

Scientific Research Applications

4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is unique due to its dual triazole-thiazole structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

4-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by the presence of both thiazole and triazole moieties. Its molecular formula is C₇H₈N₄S, and its unique structure contributes to a range of biological activities. This article explores the biological activity of this compound by reviewing relevant studies and findings.

Structural Overview

The compound integrates a thiazole ring and a 1,2,3-triazole ring, which enhances its reactivity and biological interactions. The presence of nitrogen and sulfur atoms in its structure is pivotal for its potential biological applications.

Biological Activities

Research indicates that compounds containing triazole and thiazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Many derivatives show significant antimicrobial properties against bacteria and fungi.
  • Anticancer Properties : Some studies have highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory capabilities.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits strong activity against various bacterial strains.
AnticancerInhibits proliferation in cancer cell lines; effective against multiple types.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. For instance:

  • Enzyme Inhibition : The binding affinity to certain enzymes can lead to reduced enzymatic activity, which is beneficial in antimicrobial and anticancer applications.
  • Cellular Interaction : The compound may interfere with cellular signaling pathways, thereby inhibiting tumor growth or microbial replication.

Case Studies

Several studies have demonstrated the efficacy of this compound:

  • Antimicrobial Study : A study reported the synthesis of various derivatives based on the thiazole-triazole framework that exhibited enhanced antimicrobial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives than for conventional treatments .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives. It was found that certain modifications in the structure led to improved cytotoxicity against cancer cell lines such as A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of related compounds, suggesting that they can reduce pro-inflammatory cytokines in cellular models .

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

4-(2-methyltriazol-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H7N5S/c1-11-8-2-4(10-11)5-3-12-6(7)9-5/h2-3H,1H3,(H2,7,9)

InChI Key

DEVJUVDRPZJCRC-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2=CSC(=N2)N

Origin of Product

United States

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